molecular formula C18H10Cl3F3N2O2 B2808253 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 349131-13-1

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2808253
CAS No.: 349131-13-1
M. Wt: 449.64
InChI Key: IZLYDYGHFFYAND-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a combination of chloro, trifluoromethyl, and dichlorophenyl groups attached to an oxazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through a reaction between the oxazole derivative and an appropriate amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The aromatic rings can undergo various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its electron-withdrawing groups.

    Material Science: Incorporated into polymers to enhance thermal and chemical stability.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.

    Protein Binding: Studied for its binding affinity to various proteins, aiding in drug design.

Medicine

    Pharmaceuticals: Potential use in developing drugs for treating inflammatory and infectious diseases.

    Diagnostics: Utilized in the development of diagnostic agents due to its specific binding properties.

Industry

    Agriculture: Employed in the synthesis of agrochemicals.

    Electronics: Used in the production of electronic materials due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Enzyme Inhibition: It binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: Interacts with specific receptors on cell surfaces, modulating cellular responses.

    Pathway Modulation: Influences biochemical pathways by altering the activity of key proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Similar in structure but with variations in the substituent groups.

    2-chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro groups but differs in the core structure.

Uniqueness

    Structural Complexity: The combination of multiple functional groups on an oxazole ring is unique.

    Reactivity: Exhibits a wide range of chemical reactivity due to the presence of electron-withdrawing groups.

    Applications: Its diverse applications in chemistry, biology, medicine, and industry set it apart from simpler compounds.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl3F3N2O2/c1-8-14(16(26-28-8)15-11(20)3-2-4-12(15)21)17(27)25-13-7-9(18(22,23)24)5-6-10(13)19/h2-7H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLYDYGHFFYAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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